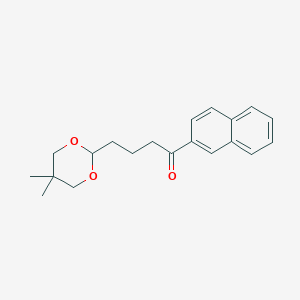

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-butyronaphthone

Übersicht

Beschreibung

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-butyronaphthone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxane ring fused with a naphthone moiety, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-butyronaphthone typically involves the reaction of 5,5-dimethyl-1,3-dioxane with a suitable naphthone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-butyronaphthone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production. The compound is then purified using techniques such as crystallization, distillation, or chromatography to meet the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-butyronaphthone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the naphthone moiety are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.

Drug Delivery Systems

Recent studies have highlighted the use of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-butyronaphthone in drug delivery systems. For example, amphiphilic polymers incorporating this compound have been developed to enhance the solubility and bioavailability of poorly soluble drugs. These polymers can self-assemble into micelles or nanoparticles, facilitating targeted delivery and controlled release of therapeutic agents .

Anticancer Therapy

The compound has been explored in the context of anticancer therapy. Research indicates that it can be utilized in formulations that encapsulate anticancer drugs, improving their efficacy and reducing side effects. In vivo studies have demonstrated promising results in enhancing the therapeutic effects of conventional anticancer agents when combined with this compound .

Material Science Applications

This compound has also found applications in materials science, particularly in the development of advanced materials with specific properties.

Photonic Materials

Due to its ability to undergo photo-induced transformations, this compound is being investigated for use in photonic materials. These materials can be employed in sensors and optical devices where light manipulation is crucial .

Coatings and Adhesives

The compound's chemical stability and reactivity make it suitable for formulating coatings and adhesives that require durability and resistance to environmental factors. Its incorporation into polymer matrices enhances the mechanical properties of these materials .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a valuable reagent for various analytical techniques.

Chromatographic Techniques

This compound is utilized as a standard reference material in chromatographic analyses, aiding in the quantification of related compounds in complex mixtures. Its distinct chromatographic behavior allows for accurate identification and quantification in research settings .

Spectroscopic Studies

The unique spectral properties of this compound make it an excellent candidate for spectroscopic studies. It can be used as a fluorescent probe in biochemical assays to monitor interactions at the molecular level .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Aibani et al., 2024 | Drug Delivery | Demonstrated enhanced solubility and bioavailability of anticancer drugs using amphiphilic polymers containing the compound. |

| ResearchGate Publication | Analytical Chemistry | Established the effectiveness of the compound as a standard reference material for chromatographic techniques. |

| Material Science Research | Photonic Materials | Investigated its potential use in developing photonic devices with improved light manipulation capabilities. |

Wirkmechanismus

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-butyronaphthone involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Shares the dioxane ring structure but differs in the aromatic moiety.

Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: Similar dioxane ring but with a benzoate group instead of a naphthone.

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-butyronaphthone is unique due to its specific combination of the dioxane ring and naphthone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biologische Aktivität

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-butyronaphthone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological systems.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 312.4 g/mol. The compound features a naphthone moiety linked to a dioxane ring, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : Related compounds have shown efficacy against various microbial strains.

- Potential Mechanisms of Action : The mechanisms through which these compounds exert their effects may include the modulation of cellular pathways and interactions with DNA.

Antitumor Activity

A study evaluated the cytotoxic activity of several derivatives of butyronaphthones against human cancer cell lines. The results indicated that certain analogs demonstrated significant inhibition of cell viability:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | BxPC3 (pancreatic) | ≤0.34 |

| Other derivatives | Various lines | Varies |

The study highlighted that the compound's structure significantly influenced its activity, suggesting that modifications could enhance its potency against resistant cancer phenotypes .

Antimicrobial Activity

Research into similar dioxane derivatives has shown promising results against pathogenic microorganisms. For example, compounds with similar structural features were tested against Leishmania donovani and exhibited notable inhibitory effects:

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| Dioxane derivative | L. donovani | 12.2 - 35 |

| Control | Vero cells (cytotoxicity) | >40 |

The selectivity index (SI) was calculated to assess the safety profile of these compounds, indicating a favorable therapeutic window for further development .

The proposed mechanisms by which this compound may exert its biological effects include:

- DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-naphthalen-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-20(2)13-22-19(23-14-20)9-5-8-18(21)17-11-10-15-6-3-4-7-16(15)12-17/h3-4,6-7,10-12,19H,5,8-9,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJXELGNEGZAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC3=CC=CC=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646032 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-38-2 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.